Biapenem
Overview
Description
Biapenem is a carbapenem antibiotic . It has in vitro activity against anaerobes and is a broad-spectrum antibiotic medication used to treat various bacterial infections . It belongs to the class of antibiotics known as third-generation cephalosporins . This medication works by inhibiting the growth and reproduction of bacteria, helping the immune system eliminate the infection .
Synthesis Analysis
The synthesis process of Biapenem includes the hydrogenation reaction of the compound shown in expression I to eliminate the protecting group inside the buffer solution or the mixed liquid of buffer solution and organic solvent in the presence of a catalyst of Pd or Pt containing compound and the subsequent collection of Biapenem from the reaction product .
Molecular Structure Analysis
Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . It has a triazolium group and a β-methyl substitution at C-1 on the carbapenem nucleus .
Physical And Chemical Properties Analysis
Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Biapenem's Antibacterial Properties and Clinical Efficacy
Biapenem, a parenteral carbapenem antibacterial agent, exhibits a broad spectrum of in vitro antibacterial activity against many Gram-negative and Gram-positive aerobic and anaerobic bacteria, including beta-lactamase-producing species. Clinical trials have demonstrated its efficacy in treating adult patients with intra-abdominal infections, lower respiratory infections, or complicated urinary tract infections, with a good safety profile (Perry & Ibbotson, 2020).
Broad Spectrum Antibacterial Agent
Biapenem shows strong bactericidal activity against various bacteria, including resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii. Its use in treating complicated infections such as sepsis and genitourinary infections has been effective and safe, comparable to other carbapenems like meropenem or imipenem/cilastatin (Vora & Tiwaskar, 2022).
Meta-Analysis of Biapenem's Efficacy and Safety
A meta-analysis encompassing randomized controlled trials indicated that biapenem is as effective and safe as imipenem-cilstatin or meropenem for treating lower respiratory tract infections, complicated urinary tract infections, and complicated intra-abdominal infections (Pei et al., 2016).
Biapenem in Tuberculosis Treatment
Biapenem, in combination with rifampicin, has shown potential as an anti-TB drug, including for the treatment of rifampicin-resistant tuberculosis. This synergy was observed both in vitro and in mouse models, suggesting its repurposing potential as a new drug for treating drug-resistant TB (Kaushik et al., 2017).
Radiosterilization of Biapenem
Radiation sterilization has been identified as a safe and effective method for biapenem sterilization, ensuring its stability and efficacy (Rosiak et al., 2021).
Synergistic Effects in Sepsis Treatment
A study on the drug combination of biapenem and Xuebijing injection for sepsis treatment in China revealed a synergistic effect by affecting key endogenous metabolites and metabolic pathways, thus supporting its clinical application in antibiotics combined with traditional Chinese medicine (Liu et al., 2020).
Renal Excretion and Drug-Drug Interactions
The role of organic anion transporter 3 in biapenem's renal excretion and its potential drug-drug interactions were investigated, confirming that it's primarily eliminated through glomerular filtration, with minor renal tubular secretion. Biapenem has a low affinity to OAT3, making it safe for use with other antibiotics and antiviral drugs (Li et al., 2021).
Safety And Hazards
Biapenem should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .
Future Directions
Biapenem has been used in trials studying the treatment of bacterial infections . A study compared the real-world efficacy and safety of Biapenem and Meropenem for treating severe community-acquired pneumonia (SCAP) in children . The study found that the efficacy and safety of Biapenem are comparable to Meropenem in the treatment of children with SCAP .
properties
IUPAC Name |
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBZHPJVKCOMA-YJFSRANCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046435 | |
Record name | Biapenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biapenem | |
CAS RN |
120410-24-4 | |
Record name | Biapenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120410-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biapenem [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biapenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Biapenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIAPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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